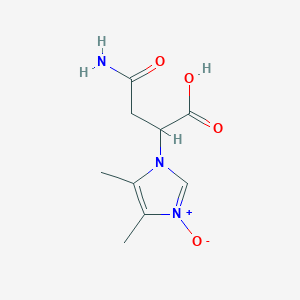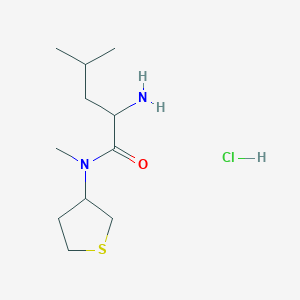
4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide, commonly known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is a benzamide derivative and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of TFEA is not fully understood, but it is believed to act on specific signaling pathways by inhibiting the activity of specific enzymes and proteins. TFEA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, TFEA has been shown to inhibit the activity of protein kinase C (PKC), which is a key player in various cellular signaling pathways.
Biochemical and Physiological Effects:
TFEA has been shown to have various biochemical and physiological effects. In cancer cells, TFEA has been shown to induce cell cycle arrest and apoptosis. In neurons, TFEA has been shown to enhance synaptic plasticity and regulate neurotransmitter release. In immune cells, TFEA has been shown to modulate cytokine production and regulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
TFEA has several advantages for lab experiments, including its high potency and specificity. However, TFEA also has several limitations, including its complex synthesis method and limited solubility in aqueous solutions.
Orientations Futures
TFEA has significant potential for future research and development. Some possible future directions include the development of more efficient synthesis methods, the identification of specific targets and signaling pathways, and the optimization of TFEA for therapeutic use.
Conclusion:
In conclusion, TFEA is a benzamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is synthesized through a multi-step process and has been extensively studied for its potential role in cancer research, neuroscience, and immunology. TFEA has several advantages for lab experiments, including its high potency and specificity, but also has several limitations. Future research on TFEA has significant potential for the development of new therapies and treatments.
Méthodes De Synthèse
TFEA is synthesized through a multi-step process that involves the reaction of 2-cyclopropyl-2-oxoethanol with 4-aminobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2,2,2-trifluoroethylamine to yield TFEA. The overall synthesis method of TFEA is complex and requires careful optimization of reaction conditions to obtain high yields.
Applications De Recherche Scientifique
TFEA has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, TFEA has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neuroscience, TFEA has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity. In immunology, TFEA has been shown to modulate the immune response by regulating the activity of immune cells.
Propriétés
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c15-14(16,17)8-18-13(20)10-3-5-11(6-4-10)21-7-12(19)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZACUJNPQOMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2,6-dimethylmorpholine-4-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2951371.png)



![Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2951375.png)

![N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2951378.png)
![4-[(Propan-2-yloxy)methyl]aniline](/img/structure/B2951379.png)


![(2S)-N-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2951390.png)